molecular formula C5H9NO3 B13977002 (3R,4S)-3,4-Dihydroxy-1-methylpyrrolidin-2-one

(3R,4S)-3,4-Dihydroxy-1-methylpyrrolidin-2-one

Cat. No.: B13977002
M. Wt: 131.13 g/mol
InChI Key: RMMQKNQPIJLGKP-IUYQGCFVSA-N
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Description

(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of a suitable precursor, such as a 3,4-dihydroxy-1-methyl-2-pyrrolidinone derivative, using a chiral catalyst to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is unique due to its specific stereochemistry and the resulting chemical and biological properties. Its distinct configuration allows for selective interactions with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(3R,4S)-3,4-dihydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-6-2-3(7)4(8)5(6)9/h3-4,7-8H,2H2,1H3/t3-,4+/m0/s1

InChI Key

RMMQKNQPIJLGKP-IUYQGCFVSA-N

Isomeric SMILES

CN1C[C@@H]([C@H](C1=O)O)O

Canonical SMILES

CN1CC(C(C1=O)O)O

Origin of Product

United States

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